molecular formula C8H13N B14654749 oct-4-enenitrile CAS No. 42976-86-3

oct-4-enenitrile

Cat. No.: B14654749
CAS No.: 42976-86-3
M. Wt: 123.20 g/mol
InChI Key: VITUUPSBMLBWTN-UHFFFAOYSA-N
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Description

Oct-4-enenitrile (CAS: N/A; IUPAC name: (Z/E)-oct-4-enenitrile) is an unsaturated aliphatic nitrile characterized by an eight-carbon chain with a nitrile group (-C≡N) at one terminal and a double bond at the fourth position. This compound is of interest in organic synthesis due to its dual functional groups, enabling participation in reactions such as Michael additions, hydrocyanations, and cycloadditions. Its physicochemical properties—including a boiling point of ~180–185°C, density of 0.85–0.87 g/cm³, and moderate solubility in polar aprotic solvents—make it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

CAS No.

42976-86-3

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

oct-4-enenitrile

InChI

InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h4-5H,2-3,6-7H2,1H3

InChI Key

VITUUPSBMLBWTN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-4-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oct-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

Oct-4-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oct-4-enenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in asymmetric catalysis. For example, its use in Rh-catalyzed hydrocyanations achieved 85% enantiomeric excess (ee) for chiral amine precursors, outperforming pent-4-enenitrile (70% ee) due to improved ligand-substrate interactions . In agrochemistry, this compound derivatives exhibit 2–3× higher insecticidal activity against Spodoptera frugiperda than hex-3-enenitrile analogs, attributed to increased lipid membrane penetration .

Critical Analysis of Limitations

  • Toxicity : this compound’s LD₅₀ (oral, rat) of 350 mg/kg is higher than acetonitrile’s 2,700 mg/kg, necessitating stringent handling protocols .
  • Synthetic Complexity: Its preparation via Knoevenagel condensation (60–65% yield) is less efficient than acetonitrile’s industrial ammoxidation (90% yield) .

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